5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

Description

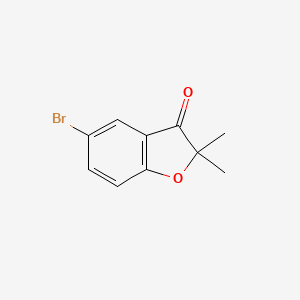

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZAVFBRFRKEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127049-22-3 | |

| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium catalysts, can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The benzofuran scaffold is increasingly recognized for its potential in drug discovery. Compounds derived from benzofurans exhibit a variety of biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Research has indicated that benzofuran derivatives can inhibit the growth of various pathogens. For instance, studies show that compounds with similar structures demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi . The specific structure of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one may contribute to its effectiveness as an antimicrobial agent.

- Anticancer Properties : Benzofuran derivatives are also being explored for their anticancer potential. A series of studies have reported that certain substituted benzofurans exhibit cytotoxic effects on human cancer cell lines . The unique substitution pattern in 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one may enhance its efficacy in targeting cancer cells.

Biological Studies

The compound can be employed in biochemical research to study enzyme inhibition and receptor interactions. Its ability to influence cellular mechanisms makes it a candidate for further investigation in pharmacological studies.

Industrial Applications

Beyond its biological significance, 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to serve as an intermediate in the production of more complex organic molecules, which are essential in various industrial applications .

Case Studies

Several case studies illustrate the compound's applicability:

- Antimicrobial Screening : A study evaluated the antimicrobial activity of benzofuran derivatives against clinical strains of bacteria and fungi. Compounds similar to 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one demonstrated promising results with minimum inhibitory concentrations (MIC) indicating effective potency against pathogens .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various benzofuran derivatives on cancer cell lines such as A2780 (ovarian cancer). The results suggested that structural modifications could significantly enhance anticancer activity .

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzofuran ring structure play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 127049-22-3

- Molecular Formula : C₁₀H₉BrO₂

- Molecular Weight : 241.08 g/mol

- SMILES : CC1(C(=O)C2=C(O1)C=CC(=C2)Br)C

- Key Structural Features : A benzofuran core substituted with a bromine atom at the 5-position, two methyl groups at the 2-position, and a ketone group at the 3-position .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Impact of Substituents on Physicochemical Properties

Halogen Effects: Bromine: Enhances molecular weight and polarizability, influencing van der Waals interactions and crystal packing. For example, in 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, Br⋯O halogen bonding (3.335 Å) stabilizes the crystal lattice . Fluorine: Introduces electronegativity, altering electronic distribution.

In contrast, the sulfonyl group in the 3-position of the 2,7-dimethyl analog enhances polarity and hydrogen-bonding capacity .

Collision Cross-Section (CCS) Data :

- The target compound’s predicted CCS values (e.g., 145.1 Ų for [M+H]⁺) provide benchmarks for differentiation from analogs in mass spectrometry workflows .

Biological Activity

Overview

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a bromine atom at the 5-position and two methyl groups at the 2-position. This unique substitution pattern contributes to its distinct biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

- Chemical Formula : CHBrO

- Molecular Weight : 241.08 g/mol

- IUPAC Name : 5-bromo-2,2-dimethyl-1-benzofuran-3-one

- PubChem CID : 14470619

Biological Activity

The biological activity of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives, including those related to 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one, which demonstrated notable activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MICs) of some derivatives were reported as low as 8 µg/mL against M. tuberculosis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 8 | M. tuberculosis |

| Compound B | 3.12 | E. coli |

| Compound C | 10 | S. aureus |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies indicate that certain benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines .

The exact mechanism of action for 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is still under investigation. However, it is believed that the presence of the bromine atom enhances its reactivity and binding affinity to biological targets such as enzymes or receptors involved in microbial resistance and cancer progression.

Case Studies

- Antitubercular Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced their efficacy.

- Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of benzofuran derivatives on various cancer cell lines, revealing promising results for compounds structurally similar to 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one.

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Key Intermediate | Yield (%)* |

|---|---|---|---|

| Bromination | NBS, FeBr₃, DCM, 0°C → RT | 5-Bromo-benzofuran | ~75 |

| Alkylation | Dimethyl sulfate, K₂CO₃, DMF | 2,2-Dimethyl derivative | ~60 |

| Cyclization | Acidic or basic conditions | Dihydrofuran ring closure | ~80 |

| *Yields estimated from analogous reactions in cited literature. |

Basic: How is the structure of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one characterized?

Methodological Answer:

Structural elucidation employs:

Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons, with bromine causing deshielding (e.g., C-5 resonance at δ ~110 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z ≈ 257 for C₁₁H₁₁BrO₂) .

X-ray Crystallography : Software like SHELXL or ORTEP determines bond lengths/angles (e.g., C-Br bond ≈ 1.89 Å, dihydrofuran ring puckering parameters) .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

Optimization strategies include:

Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions (e.g., dibromination) .

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for alkylation .

Catalyst Screening : FeBr₃ vs. AlCl₃ alters regioselectivity; FeBr₃ favors 5-bromination .

In-line Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times dynamically .

Advanced: What crystallographic challenges arise in analyzing this compound?

Methodological Answer:

Key challenges and solutions:

Crystal Twinning : Common in brominated aromatics; addressed by slow evaporation (hexane/ethyl acetate) and using SHELXD for twinned data refinement .

Disorder in Dimethyl Groups : Resolved via restrained refinement in SHELXL, with isotropic displacement parameters for methyl carbons .

Data Collection : High-resolution synchrotron data (e.g., λ = 0.7 Å) improves accuracy for heavy atoms like bromine .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value (From Analogous Structures) |

|---|---|

| Space Group | P1̄ (Triclinic) |

| a, b, c (Å) | 6.40, 11.26, 12.04 |

| V (ų) | 769.5 |

| R-factor | <0.05 |

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

Byproduct Formation : Use LC-MS or 2D NMR (COSY, HSQC) to identify impurities (e.g., over-brominated derivatives) .

Reagent Purity : NBS vs. Br₂ impacts stoichiometry; elemental analysis validates reagent quality .

Reaction Scalability : Pilot reactions (0.1 mmol → 10 mmol) identify bottlenecks; microfluidic systems improve reproducibility .

Advanced: How does computational modeling aid in understanding reactivity?

Methodological Answer:

DFT Calculations : Predict bromine’s electronic effects (e.g., charge distribution at C-5 directing electrophilic substitutions) .

Molecular Docking : Screens interactions with biological targets (e.g., enzymes), guiding SAR studies for drug design .

Transition State Analysis : Identifies rate-limiting steps in dihydrofuran ring formation .

Advanced: What methodologies assess biological activity in research?

Methodological Answer:

Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based kits (e.g., COX-2 for anti-inflammatory activity) .

Cell Viability Assays : MTT or apoptosis assays (cancer cell lines) quantify cytotoxicity .

Molecular Dynamics Simulations : Evaluate binding stability to targets (e.g., 100 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.